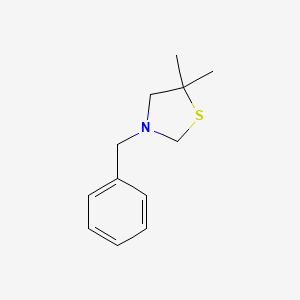
3-Benzyl-5,5-dimethyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5,5-dimethyl-1,3-thiazolidine is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine typically involves the condensation of cysteamine with benzaldehyde under acidic conditions . This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or microwave-assisted synthesis . These methods can enhance the yield and purity of the product while reducing reaction times and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5,5-dimethyl-1,3-thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline or thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, thiazoles, and various substituted derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways . The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, the compound can interact with cellular membranes and disrupt their integrity, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine: The parent compound of the thiazolidine family, which lacks the benzyl and dimethyl substituents.
Thiazolidinedione: A related compound with a carbonyl group at the 2 and 4 positions, used in the treatment of diabetes mellitus type 2.
Rhodanine: A thiazolidine derivative with one carbonyl and one thiocarbonyl group, known for its bioactive properties.
Uniqueness
3-Benzyl-5,5-dimethyl-1,3-thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The benzyl group enhances its lipophilicity, while the dimethyl groups increase its steric bulk, influencing its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
143150-19-0 |
|---|---|
Formule moléculaire |
C12H17NS |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
3-benzyl-5,5-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-12(2)9-13(10-14-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
DEABSMCDSVVYFD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CS1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



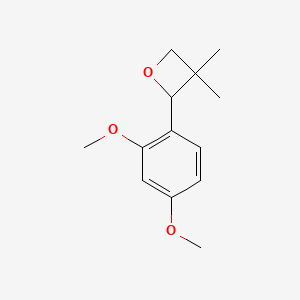
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
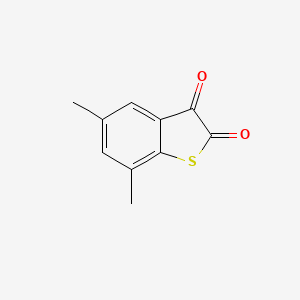

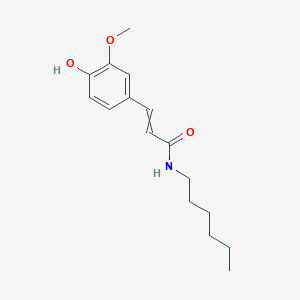
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
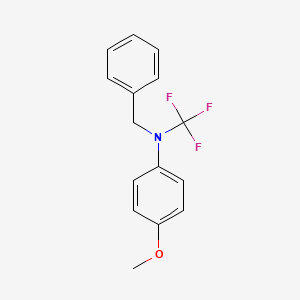
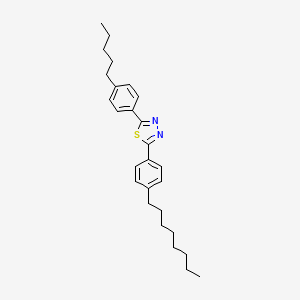
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
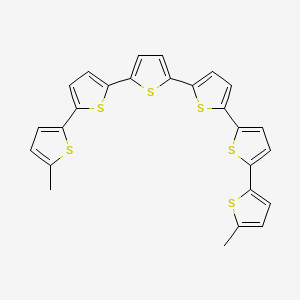
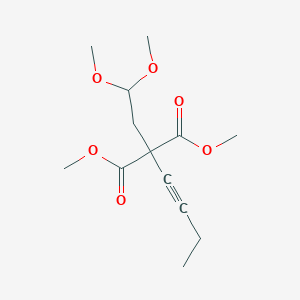
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)
